molecular formula C17H20N4O4S B11110113 N-(4-ethoxyphenyl)-N-{2-oxo-2-[(2E)-2-(pyridin-3-ylmethylene)hydrazino]ethyl}methanesulfonamide

N-(4-ethoxyphenyl)-N-{2-oxo-2-[(2E)-2-(pyridin-3-ylmethylene)hydrazino]ethyl}methanesulfonamide

Cat. No.: B11110113
M. Wt: 376.4 g/mol
InChI Key: VGTATXLUCZPONI-XDHOZWIPSA-N
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Description

N-(4-ETHOXYPHENYL)-N-({N’-[(E)-(PYRIDIN-3-YL)METHYLIDENE]HYDRAZINECARBONYL}METHYL)METHANESULFONAMIDE is a complex organic compound that features a combination of aromatic, hydrazine, and sulfonamide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ETHOXYPHENYL)-N-({N’-[(E)-(PYRIDIN-3-YL)METHYLIDENE]HYDRAZINECARBONYL}METHYL)METHANESULFONAMIDE typically involves the following steps:

    Formation of the Hydrazone Intermediate: The reaction between 4-ethoxybenzaldehyde and hydrazine hydrate forms the hydrazone intermediate.

    Condensation Reaction: The hydrazone intermediate is then reacted with pyridine-3-carboxaldehyde under acidic or basic conditions to form the final product.

    Sulfonamide Formation:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-ETHOXYPHENYL)-N-({N’-[(E)-(PYRIDIN-3-YL)METHYLIDENE]HYDRAZINECARBONYL}METHYL)METHANESULFONAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, N-(4-ETHOXYPHENYL)-N-({N’-[(E)-(PYRIDIN-3-YL)METHYLIDENE]HYDRAZINECARBONYL}METHYL)METHANESULFONAMIDE can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions.

Biology and Medicine

In biology and medicine, this compound may have potential as a pharmaceutical agent due to its sulfonamide group, which is known for its antibacterial properties. Research could focus on its efficacy against various bacterial strains or its role as an enzyme inhibitor.

Industry

In industry, the compound could be used in the development of new materials or as a catalyst in organic reactions. Its stability and reactivity make it a versatile compound for various applications.

Mechanism of Action

The mechanism of action of N-(4-ETHOXYPHENYL)-N-({N’-[(E)-(PYRIDIN-3-YL)METHYLIDENE]HYDRAZINECARBONYL}METHYL)METHANESULFONAMIDE would depend on its specific application. For instance, if used as an antibacterial agent, it may inhibit bacterial enzymes by mimicking the structure of natural substrates, thereby blocking essential metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-METHOXYPHENYL)-N-({N’-[(E)-(PYRIDIN-3-YL)METHYLIDENE]HYDRAZINECARBONYL}METHYL)METHANESULFONAMIDE
  • N-(4-CHLOROPHENYL)-N-({N’-[(E)-(PYRIDIN-3-YL)METHYLIDENE]HYDRAZINECARBONYL}METHYL)METHANESULFONAMIDE

Uniqueness

The uniqueness of N-(4-ETHOXYPHENYL)-N-({N’-[(E)-(PYRIDIN-3-YL)METHYLIDENE]HYDRAZINECARBONYL}METHYL)METHANESULFONAMIDE lies in its ethoxy group, which can influence its reactivity and interactions compared to similar compounds with different substituents.

Properties

Molecular Formula

C17H20N4O4S

Molecular Weight

376.4 g/mol

IUPAC Name

2-(4-ethoxy-N-methylsulfonylanilino)-N-[(E)-pyridin-3-ylmethylideneamino]acetamide

InChI

InChI=1S/C17H20N4O4S/c1-3-25-16-8-6-15(7-9-16)21(26(2,23)24)13-17(22)20-19-12-14-5-4-10-18-11-14/h4-12H,3,13H2,1-2H3,(H,20,22)/b19-12+

InChI Key

VGTATXLUCZPONI-XDHOZWIPSA-N

Isomeric SMILES

CCOC1=CC=C(C=C1)N(CC(=O)N/N=C/C2=CN=CC=C2)S(=O)(=O)C

Canonical SMILES

CCOC1=CC=C(C=C1)N(CC(=O)NN=CC2=CN=CC=C2)S(=O)(=O)C

Origin of Product

United States

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